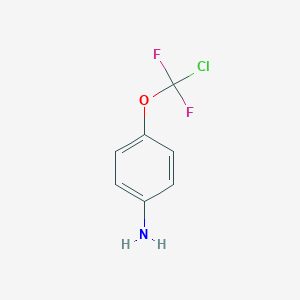

4-(Chlorodifluoromethoxy)aniline

Description

Properties

IUPAC Name |

4-[chloro(difluoro)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTUQGSYECRXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341396 | |

| Record name | 4-(chlorodifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-95-7 | |

| Record name | 4-(chlorodifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chlorodifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Chlorodifluoromethoxy)aniline CAS 39065-95-7 properties

An In-depth Technical Guide to 4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7)

Introduction: A Versatile Fluorinated Building Block

This compound is a specialized aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structural feature, the chlorodifluoromethoxy (-OCF₂Cl) group, imparts distinct physicochemical properties that are highly sought after in the design of bioactive molecules. This moiety can enhance metabolic stability, improve membrane permeability, and modulate the electronic character of the parent aniline, making it a valuable synthon for introducing fluorine into complex target structures.

This guide provides a comprehensive overview of this compound, intended for researchers and development scientists. We will delve into its core properties, provide a detailed synthesis protocol, explore its applications as a key intermediate, and outline critical safety and handling procedures. The causality behind experimental choices and the significance of its structural attributes in modern chemical design will be emphasized throughout.

Physicochemical and Spectroscopic Profile

The compound is typically a pale-yellow to brown liquid under standard conditions.[2] Its properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39065-95-7 | [1] |

| Molecular Formula | C₇H₆ClF₂NO | [1][3][4] |

| Molecular Weight | 193.58 g/mol | [4] |

| Physical Form | Liquid | [5] |

| Boiling Point | 231.9°C at 760 mmHg | |

| Flash Point | 94°C | |

| Purity | Typically ≥96% | [1] |

| Storage | 2-8°C, protect from light | [6][7] |

| IUPAC Name | 4-[chloro(difluoro)methoxy]aniline | [4] |

| InChI Key | QDTUQGSYECRXDO-UHFFFAOYSA-N | [2] |

Anticipated Spectroscopic Signatures

While raw spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The aromatic region is expected to show a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Six distinct signals are anticipated: four for the aromatic carbons (two protonated, two quaternary) and one for the unique -OCF₂Cl carbon, which would exhibit splitting due to coupling with the fluorine atoms.

-

FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). Strong absorptions corresponding to C-O, C-F, and C-Cl bonds are also expected, along with characteristic aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 193. The isotopic pattern of this peak would be crucial for confirmation, showing a characteristic (M+2) peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis Protocol: A Multi-Step Pathway

The preparation of this compound is a robust multi-step synthesis, beginning with a more common starting material and sequentially introducing the required functional groups. A common and scalable route is outlined in patent literature.[8][9] This process involves fluorination, nitration, and subsequent reduction.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Selective Fluorination of Trichloromethoxybenzene

-

Rationale: This initial step is critical for installing the fluorine atoms. Using hydrogen fluoride (HF) allows for a controlled, selective exchange of chlorine for fluorine on the methoxy group. An appropriate catalyst is necessary to facilitate this transformation without promoting unwanted side reactions on the aromatic ring.

-

Procedure:

-

Charge a suitable pressure reactor with trichloromethoxybenzene and the selected fluorination catalyst.

-

Cool the reactor and carefully introduce anhydrous hydrogen fluoride.

-

Seal the reactor and gradually heat to the target reaction temperature, monitoring the internal pressure.

-

Maintain the reaction until conversion is complete (monitored by GC).

-

Cool the reactor, vent residual HF, and carefully quench the reaction mixture.

-

Extract the product, chlorodifluoromethoxybenzene, with an organic solvent, wash, and purify by distillation.

-

Step 2: Nitration of Chlorodifluoromethoxybenzene

-

Rationale: The introduction of a nitro group is a prerequisite for forming the aniline. The use of a mixed acid (sulfuric and nitric acid) is a classic and highly effective method for the nitration of moderately deactivated aromatic rings. The chlorodifluoromethoxy group is primarily a para-director, leading to the desired 4-nitro isomer in high yield.

-

Procedure:

-

Charge a reactor with concentrated sulfuric acid and cool to 0-5°C.

-

Add chlorodifluoromethoxybenzene dropwise while maintaining the low temperature.

-

Prepare the nitrating mixture (concentrated H₂SO₄ and HNO₃) and add it slowly to the main reactor, ensuring the temperature does not exceed the specified limit.[8]

-

After the addition is complete, allow the reaction to stir until completion.

-

Carefully pour the reaction mixture over ice and water.

-

The solid or oil that separates is the 4-(chlorodifluoromethoxy)nitrobenzene intermediate. Isolate it by filtration or extraction, wash thoroughly to remove residual acid, and dry.

-

Step 3: Hydrogenation Reduction of the Nitro Intermediate

-

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean conversion. Catalysts like palladium on carbon (Pd/C) are highly effective for this transformation.

-

Procedure:

-

Charge a hydrogenation vessel with the 4-(chlorodifluoromethoxy)nitrobenzene intermediate, a suitable solvent (e.g., ethanol, ethyl acetate), and the hydrogenation catalyst (e.g., 5-10% Pd/C).[9]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.

-

Stir the mixture vigorously. The reaction is often exothermic and may require cooling to maintain the target temperature.

-

Monitor the reaction by hydrogen uptake or TLC/GC analysis.

-

Once complete, vent the hydrogen and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product, typically by vacuum distillation, to achieve the desired purity.

-

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key building block.[1] The aniline functional group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and various cross-coupling reactions.

Oncology Research

This compound is a documented intermediate in the synthesis of potent anti-cancer agents.[8][9] Specifically, it has been utilized in the creation of small-molecule inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2).[6][8][9] These receptors are crucial mediators of angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, these drugs can effectively starve tumors of their blood supply.

Caption: Role as a building block in drug discovery.

Agrochemical Innovation

In the agricultural sector, the introduction of fluorinated moieties is a well-established strategy for enhancing the efficacy and stability of pesticides. This compound serves as a precursor for modern insecticides and herbicides.[1][10] The chlorodifluoromethoxy group can improve the compound's environmental persistence and biological activity, leading to more effective crop protection solutions.[10]

Safety and Handling

As a halogenated aromatic amine, this compound must be handled with appropriate care. It is classified as harmful and an irritant.[4]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Consolidated from multiple safety data sheets.[3][5][11]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][11]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][11]

-

-

Storage and Disposal: Store in a tightly sealed container in a dry, cool, and dark place.[7] Disposal should be in accordance with local, state, and federal regulations. Do not let the product enter drains.[3][11]

References

- CN104119238A - Preparation method for this compound.

-

MSDS of this compound. Capot Chemical. [Link]

- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

-

This compound | C7H6ClF2NO | CID 572793. PubChem. [Link]

-

CAS No : 39065-95-7 | Product Name : 4-Chlorodifluoromethoxyaniline. Pharmaffiliates. [Link]

-

This compound | CAS#:39065-95-7. Chemsrc. [Link]

-

Safety Data Sheet - this compound. Angene Chemical. [Link]

-

4-Chloro-3-(trifluoromethyl)aniline - Spectrum. SpectraBase. [Link]

-

This compound,CAS No.39065-95-7. Changzhou Guiding Bio-tech Co., Ltd. [Link]

-

Leveraging 4-[Chloro(difluoro)methoxy]aniline for Agrochemical Innovation. Synbo Sciences. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed, National Library of Medicine. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]

- 2. This compound | 39065-95-7 [sigmaaldrich.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 39065-95-7|this compound|BLD Pharm [bldpharm.com]

- 8. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. angenechemical.com [angenechemical.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 4-(chlorodifluoromethoxy)aniline: A Core Intermediate in Modern Chemistry

In the landscape of modern chemical synthesis, fluorinated intermediates stand as pillars of innovation, enabling the development of molecules with enhanced efficacy, stability, and targeted activity. Among these, this compound (CAS: 39065-97-7) has emerged as a critical building block, particularly within the agrochemical and pharmaceutical sectors.[1][2] Its unique aromatic amine structure, functionalized with a chlorodifluoromethoxy group, provides a reactive handle for constructing complex molecular architectures while imparting desirable physicochemical properties to the final product.[1] This guide, presented from the perspective of a Senior Application Scientist, delves into the core utility of this compound, exploring its synthesis, key applications, and the scientific principles that govern its function.

Part 1: Foundational Chemistry and Synthesis

A thorough understanding of a chemical intermediate begins with its physical properties and a robust, scalable synthesis route. The causality behind the chosen synthetic pathway often involves balancing raw material accessibility, reaction efficiency, and process safety.

Physicochemical Profile

The distinct properties of this compound are fundamental to its handling, storage, and reactivity in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 39065-95-7 | [1][3] |

| Molecular Formula | C₇H₆ClF₂NO | [1][3] |

| Molecular Weight | 193.58 g/mol | [3][4] |

| IUPAC Name | 4-[chloro(difluoro)methoxy]aniline | [3] |

| Appearance | Pale yellow liquid | [4][5] |

| Boiling Point | 231.9 °C at 760 mmHg | [4][6] |

| Density | ~1.402 g/cm³ | [6] |

| Storage | 2-8°C, protect from light | [4][5] |

Industrial Synthesis Pathway

The most common industrial synthesis of this compound is a multi-step process designed for efficiency and control.[7][8] It begins with trichloromethoxybenzene, a readily available starting material.

The choice of this three-step pathway is deliberate. Direct functionalization of aniline is often problematic due to the activating and ortho-, para-directing nature of the amino group, which can lead to side reactions and purification challenges. By introducing the key functional groups onto the benzene ring before the final reduction to aniline, chemists can achieve higher yields and regioselectivity.

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol represents a validated system for the laboratory-scale synthesis based on established industrial processes.[5][7][8]

Step 1: Selective Fluorination

-

Charge a suitable pressure reactor with trichloromethoxybenzene and a fluorination catalyst.

-

Introduce anhydrous hydrogen fluoride (HF) gas at a controlled temperature and pressure.

-

Causality: This step selectively replaces two chlorine atoms with fluorine. The use of HF is critical for efficient fluorination, and the catalyst enhances the reaction rate and selectivity.

-

-

Monitor the reaction by Gas Chromatography (GC) until the desired conversion is achieved.

-

Upon completion, neutralize the excess HF and purify the resulting chlorodifluoromethoxybenzene by distillation.

Step 2: Nitration

-

In a reactor equipped for temperature control, add sulfuric acid to the chlorodifluoromethoxybenzene from Step 1.

-

Cool the mixture and slowly add a nitrating mixture (sulfuric acid and nitric acid) while maintaining a low temperature to control the exothermic reaction.

-

Causality: The powerful electrophilic nitronium ion (NO₂⁺), generated in situ from the mixed acid, attacks the electron-rich benzene ring. The methoxy-analogue group is para-directing, leading to high selectivity for the desired 4-nitro isomer.

-

-

After the addition is complete, allow the reaction to proceed to completion.

-

Quench the reaction by pouring it onto ice, then separate the organic layer. Wash with water and a mild base (e.g., 5% sodium carbonate solution) to remove residual acid, yielding 4-(chlorodifluoromethoxy)nitrobenzene.[7]

Step 3: Hydrogenation Reduction

-

Add the 4-(chlorodifluoromethoxy)nitrobenzene from Step 2 to an autoclave, along with a solvent such as ethyl acetate or methanol and a Raney nickel catalyst.[5][7]

-

Pressurize the autoclave with hydrogen gas (e.g., 2-3 MPa) and maintain the reaction at a controlled temperature (e.g., 30-40 °C).[5]

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Raney nickel is a highly effective and commonly used catalyst for this transformation.

-

-

Monitor the reaction by measuring hydrogen uptake or by GC analysis for the disappearance of the starting material.

-

Once the reaction is complete, filter to remove the catalyst. The solvent is then removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation.[5]

Part 2: Core Application in Agrochemicals - Engineering Insect Growth Regulators

A primary application of this compound is in the synthesis of benzoylurea insecticides.[2] These compounds represent a significant advancement in pest control due to their targeted mode of action.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylurea insecticides, such as flufenoxuron and chlorfluazuron, function as Insect Growth Regulators (IGRs).[9][10] Their efficacy stems from the specific inhibition of chitin biosynthesis.[11][12]

-

The Target: Chitin is a long-chain polymer of N-acetylglucosamine, a crucial structural component of the insect exoskeleton (cuticle).[9]

-

The Disruption: Insects must periodically shed their old exoskeleton and form a new one in a process called molting. By inhibiting the enzyme chitin synthase, these insecticides prevent the proper formation of the new cuticle.[9][11]

-

The Result: The insect is unable to complete the molting process, leading to larval or nymphal mortality. This mode of action is highly selective for insects and other arthropods, with low acute toxicity to mammals, which do not synthesize chitin.[9]

Caption: Inhibition of the insect chitin biosynthesis pathway by benzoylurea insecticides.

Representative Synthesis of a Benzoylurea Insecticide

The synthesis of a benzoylurea insecticide involves the coupling of a substituted aniline with a benzoyl isocyanate. This compound serves as the aniline component in these reactions.

-

Isocyanate Formation: A substituted benzamide (e.g., 2,6-difluorobenzamide) is reacted with phosgene or a phosgene equivalent to form the corresponding benzoyl isocyanate.[10]

-

Coupling Reaction: The this compound is then reacted with the benzoyl isocyanate. The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the isocyanate group, forming the stable urea linkage that is the hallmark of this insecticide class.

Caption: Generalized synthetic workflow for benzoylurea insecticides.

Part 3: Applications in Pharmaceutical Development

The unique electronic properties conferred by the chlorodifluoromethoxy group also make this compound a valuable scaffold in drug discovery. It has been notably used in the synthesis of kinase inhibitors for oncology.[7][8]

Targeting VEGFR in Cancer Therapy

This compound is an intermediate for synthesizing compounds that target Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2).[7][8]

-

Mechanism: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, a process they drive by secreting VEGF.

-

Therapeutic Strategy: By inhibiting VEGFR-2, the primary receptor for VEGF-driven angiogenesis, these drugs can starve tumors of their blood supply, thereby suppressing their growth.[7] this compound has been used as a reactant to prepare arylphthalazines, which have shown potent and orally bioavailable inhibition of VEGFR-2.[5]

Part 4: Analytical and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in regulated industries like agrochemicals and pharmaceuticals.

Experimental Protocol: GC Analysis of Aniline Derivatives

This protocol is adapted from standard methodologies for analyzing aniline compounds.[13][14]

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity.

-

Column: A 30 m x 0.25 mm fused silica capillary column coated with a mid-polarity phase like SE-54 is suitable.[13]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methylene chloride or acetone) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample using a splitless injection mode to maximize sensitivity.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Detector Temperature: 300 °C

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify purity by calculating the peak area percentage relative to all other peaks in the chromatogram.

-

Self-Validation: The method's reliability is confirmed by running a known standard to verify retention time and response factor. Spiking the sample with the standard can confirm peak identity and assess matrix effects. For absolute confirmation, especially in unfamiliar samples, GC-Mass Spectrometry (GC-MS) is the authoritative technique.[3][13]

-

Part 5: Safety and Environmental Considerations

As with all halogenated organic compounds, responsible handling and an awareness of the potential environmental impact are crucial.[1]

Hazard Profile

The compound presents several hazards that necessitate careful handling in a laboratory or industrial setting.[3][15]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Handling and Storage

-

Personal Protective Equipment (PPE): Always handle with gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Storage: Keep containers tightly sealed in a dry, cool, and dark place as specified (2-8 °C).[4][5]

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15]

Environmental Context

Chlorinated anilines as a class are recognized as compounds of environmental interest due to their potential for persistence and toxicity in aquatic ecosystems.[17] While the specific environmental fate of this compound is not thoroughly investigated, its structure warrants a cautious approach.[16] The study of the environmental fate and degradation pathways of such fluorinated molecules is an active and important area of research to ensure their use is sustainable and does not lead to the accumulation of persistent pollutants.[18]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling technology. Its strategic design allows chemists to build advanced molecules that selectively control devastating agricultural pests and target critical pathways in human disease. From the logic of its multi-step synthesis to its application in creating sophisticated IGRs and kinase inhibitors, this compound exemplifies the power of modern organic chemistry to address complex challenges. Continued research into its applications and environmental profile will ensure its place as a high-value tool for scientists and researchers for years to come.

References

- Title: Preparation method for 4-(chlorodifluoromethoxy)

-

Title: Leveraging 4-[Chloro(difluoro)methoxy]aniline for Agrochemical Innovation Source: Autech Industry Co., Limited URL: [Link]

-

Title: this compound | C7H6ClF2NO | CID 572793 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: MSDS of this compound Source: Capot Chemical URL: [Link]

- Title: A kind of preparation method of 4-(a chlorine difluoro-methoxy)

-

Title: Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8 Source: T&W Group URL: [Link]

-

Title: this compound | CAS#:39065-95-7 Source: Chemsrc URL: [Link]

-

Title: Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests Source: Linkedin URL: [Link]

- Title: The synthetic method of flufenoxuron intermediate 2 fluorine 4 (4-trifluoromethylphenopendant of 2 chlorine 4)

- Title: Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl)

- Source: Google Patents (CN106748985B)

- Source: Google Patents (CN106748985A)

-

Title: Safety Data Sheet - this compound Source: Angene Chemical URL: [Link]

-

Title: Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene Source: Trade Science Inc. Journals URL: [Link]

Sources

- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 39065-95-7 [sigmaaldrich.com]

- 5. 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7 [chemicalbook.com]

- 6. This compound | CAS#:39065-95-7 | Chemsrc [chemsrc.com]

- 7. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]

- 8. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8 [trustwe.com]

- 11. agroorbit.com [agroorbit.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. epa.gov [epa.gov]

- 14. tsijournals.com [tsijournals.com]

- 15. angenechemical.com [angenechemical.com]

- 16. capotchem.com [capotchem.com]

- 17. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]

Structure and chemical formula of 4-[chloro(difluoro)methoxy]phenylamine

An In-Depth Technical Guide to 4-[chloro(difluoro)methoxy]phenylamine

Abstract

This technical guide provides a comprehensive overview of 4-[chloro(difluoro)methoxy]phenylamine (CAS No: 39065-97-7), a key intermediate in modern pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, and a robust, scalable synthetic pathway. Emphasis is placed on the mechanistic underpinnings of the synthetic steps to provide researchers with the foundational knowledge required for process optimization and scale-up. This guide also includes predicted spectroscopic data for compound verification and outlines a starting point for analytical method development, serving as a vital resource for professionals in drug discovery and development.

Introduction: Strategic Importance in Medicinal Chemistry

4-[chloro(difluoro)methoxy]phenylamine is a substituted aniline that has garnered significant attention in the pharmaceutical industry. Its unique combination of a reactive amine handle and a specialized chloro(difluoro)methoxy substituent makes it a valuable building block. The presence of the difluoromethoxy group is particularly notable, as fluorine incorporation is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This compound is a critical intermediate in the synthesis of advanced therapeutic agents, including targeted cancer therapies. For instance, it is a key component in the synthesis of Asciminib, a novel BCR-ABL inhibitor for the treatment of chronic myeloid leukemia (CML)[1]. Its structural motifs are also found in compounds designed to inhibit vascular endothelial growth factor receptors (VEGFR), which are crucial in angiogenesis-dependent diseases[2][3][4]. This guide serves to consolidate the known information about this high-value intermediate and provide expert insights into its synthesis and characterization.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure. The following section details the molecular formula, weight, and structural representations of 4-[chloro(difluoro)methoxy]phenylamine.

Chemical Formula and Molecular Weight

Structural Representation

The structure consists of a phenylamine (aniline) core, with the chloro(difluoro)methoxy group positioned at the para-position (position 4) relative to the amino group.

Diagram 1: Chemical Structure of 4-[chloro(difluoro)methoxy]phenylamine

A 2D representation of the molecular structure.

-

Synonyms: 4-(Chlorodifluoromethoxy)aniline, Benzenamine, 4-(chlorodifluoromethoxy)-[9][10][11]

-

SMILES: Nc1ccc(OC(F)(F)Cl)cc1[8]

-

InChI: 1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2[8][9][11]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties is essential for handling, reaction monitoring, and quality control.

Physical Properties

The following table summarizes the key physical properties of 4-[chloro(difluoro)methoxy]phenylamine.

| Property | Value | Source(s) |

| Appearance | Pale yellow solid | [1] |

| Density | 1.402 ± 0.06 g/cm³ | [1][10][12] |

| Boiling Point | 231.9 °C at 760 mmHg | [10][12] |

| Flash Point | 94 °C | [10] |

| pKa | 4.04 ± 0.10 (Predicted) | [6][10] |

| Storage | 2-8°C, protect from light | [10] |

Expert Insight on Solubility: While quantitative public data is scarce, based on its structure (an aniline with a halogenated ether group), 4-[chloro(difluoro)methoxy]phenylamine is expected to have good solubility in common organic solvents such as ethyl acetate, dichloromethane, acetone, and methanol. Its solubility in non-polar solvents like hexanes is likely limited, and it is expected to be poorly soluble in water. This solubility profile is advantageous for its use in organic synthesis and subsequent workup procedures.

Spectroscopic Profile (Predicted)

Direct access to verified spectra is limited. Therefore, this section provides a predicted spectroscopic profile based on established principles of NMR and IR spectroscopy. This information is intended to guide researchers in confirming the identity of synthesized material.

3.2.1. ¹H NMR Spectroscopy

-

Aromatic Protons: The benzene ring exhibits an AA'BB' splitting pattern characteristic of a 1,4-disubstituted ring.

-

H-2, H-6 (ortho to -NH₂): Expected around δ 6.7-6.9 ppm (doublet). These protons are shielded by the electron-donating amino group.

-

H-3, H-5 (ortho to -OCF₂Cl): Expected around δ 7.0-7.2 ppm (doublet). These protons are deshielded by the electron-withdrawing ether group.

-

-

Amine Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can vary significantly with concentration and solvent.

3.2.2. ¹³C NMR Spectroscopy

-

C-O-CF₂Cl Carbon: This quaternary carbon is expected to be significantly downfield, likely in the range of δ 115-130 ppm, and will appear as a triplet due to coupling with the two fluorine atoms.

-

Aromatic Carbons:

-

C4 (ipso- to -OCF₂Cl): Expected around δ 145-150 ppm.

-

C1 (ipso- to -NH₂): Expected around δ 140-145 ppm.

-

C3, C5 (ortho to -OCF₂Cl): Expected around δ 120-125 ppm.

-

C2, C6 (ortho to -NH₂): Expected around δ 115-120 ppm.

-

3.2.3. Infrared (IR) Spectroscopy

-

N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the region of 3350-3500 cm⁻¹.

-

C-H Aromatic Stretching: Peaks are expected just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Several peaks in the 1500-1620 cm⁻¹ region.

-

C-O Ether Stretching: A strong peak is expected in the 1200-1250 cm⁻¹ region.

-

C-F and C-Cl Stretching: Strong, characteristic absorbances are expected in the fingerprint region, typically between 1100 cm⁻¹ and 700 cm⁻¹.

Synthesis Protocol and Mechanistic Discussion

The most common and scalable synthesis of 4-[chloro(difluoro)methoxy]phenylamine involves the catalytic hydrogenation of its nitro precursor, 1-[chloro(difluoro)methoxy]-4-nitrobenzene.[13] A broader synthetic scheme starting from trichloromethoxybenzene has also been patented, highlighting a potential route from more basic starting materials.[2][3]

Diagram 2: Overall Synthetic Pathway

A flowchart of the synthetic routes to the target molecule.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of nitroarenes.[13]

Materials:

-

1-[chloro(difluoro)methoxy]-4-nitrobenzene

-

Ethyl Acetate (EtOAc), reaction grade

-

Raney Nickel (or 5% Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Autoclave/high-pressure hydrogenation reactor

Procedure:

-

Reactor Preparation: Charge a high-pressure autoclave with 1-[chloro(difluoro)methoxy]-4-nitrobenzene (1.0 eq).

-

Catalyst and Solvent Addition: Add ethyl acetate as the solvent, followed by the Raney Nickel catalyst (typically 5-10% by weight of the nitro compound).

-

Inerting: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove all oxygen.

-

Causality: Oxygen can form explosive mixtures with hydrogen and can also poison the catalyst, reducing its efficacy. Nitrogen is used as an inert gas to ensure a safe and efficient reaction environment.

-

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 2-3 MPa.[13] Begin stirring and heat the reaction mixture to 30-40 °C.[13]

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake (i.e., the pressure stabilizes). Maintain the reaction for an additional hour to ensure completion.[13] A sample can be taken and analyzed by TLC or HPLC to confirm the disappearance of the starting material.

-

Workup:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Trustworthiness: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent during filtration to prevent ignition upon contact with air. This is a critical safety and handling step.

-

-

Wash the filter cake with additional ethyl acetate.

-

-

Purification:

-

Combine the filtrates and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by vacuum distillation to yield 4-[chloro(difluoro)methoxy]phenylamine as a pale yellow solid.[13]

-

Mechanistic Discussion: The Hydrogenation of Nitroarenes

The catalytic hydrogenation of a nitro group to an amine is a complex, multi-step process that occurs on the surface of the metal catalyst (e.g., Ni, Pd). While the exact mechanism can vary, it generally follows one of two primary pathways.[5][12]

-

Direct Pathway: The nitro group is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH) intermediate, and finally to the amine (-NH₂).

-

Condensation Pathway: The nitroso and hydroxylamine intermediates can condense to form an azoxy compound (-N(O)=N-), which is then further reduced through azo (-N=N-) and hydrazo (-NH-NH-) intermediates before cleaving to form two equivalents of the amine.

For most standard hydrogenation catalysts like Raney Nickel and Pd/C, the direct pathway is generally favored .[12] The catalyst surface plays a crucial role by adsorbing both the hydrogen gas and the nitroarene, facilitating the transfer of hydrogen atoms in a stepwise manner. The choice of catalyst, solvent, and reaction conditions (pressure, temperature) can influence the selectivity and prevent the accumulation of undesired intermediates.

Analytical Methods for Quality Control

Ensuring the purity of 4-[chloro(difluoro)methoxy]phenylamine is critical for its use in pharmaceutical manufacturing. A robust analytical method is required for quality assurance.

Proposed HPLC Method (Starting Point)

While a validated method is not publicly available, a standard reverse-phase HPLC method would be an excellent starting point for development.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 254 nm

-

Rationale: The C18 stationary phase provides good retention for the aromatic compound. The acidic mobile phase ensures the amine is protonated, leading to sharper peaks. A gradient elution is chosen to ensure good separation from potential impurities and starting material.

Safety and Handling

4-[chloro(difluoro)methoxy]phenylamine is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[6][10]

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[6][10]

-

Safety Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid generating dust.

-

Store in a cool, dry, well-sealed container away from light.[10]

-

Conclusion

4-[chloro(difluoro)methoxy]phenylamine is a strategically important building block for the synthesis of modern pharmaceuticals. This guide has provided a detailed overview of its chemical structure, properties, and a reliable synthetic protocol grounded in established chemical principles. By understanding the causality behind the experimental steps and having access to predictive characterization data, researchers and drug development professionals are better equipped to utilize this valuable compound in their synthetic campaigns, ultimately accelerating the development of new medicines.

References

- Vertex AI Search Result 1. (URL not available)

- Unibest Industrial Co., Ltd. (n.d.). Cas No. 39065-95-7, 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE.

- Guidechem. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE 39065-95-7 wiki.

- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | China | Manufacturer | Henan Fengda Chemical Co., Ltd.

- LookChem. (n.d.). Cas 39065-95-7,4-(CHLORO-DIFLUORO-METHOXY).

- Product Description for 39065-95-7 (4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE). (URL not available)

- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7.

- Sigma-Aldrich. (n.d.). 4-(chloro-difluoro-methoxy)-phenylamine AldrichCPR.

- CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.

- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE synthesis.

- PubChem. (n.d.). This compound | C7H6ClF2NO | CID 572793.

- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

- Google Patents. (n.d.). CN104119238A - Preparation method for this compound.

- BLD Pharm. (n.d.). 39065-95-7|this compound.

- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. 4-(chloro-difluoro-methoxy)-phenylamine [qi-chem.com]

- 4. 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7 [chemicalbook.com]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. A theoretical study of the mechanism of selective fluorination of saturated hydrocarbons by molecular fluorine. Participation of CHCl3 solvent molecules in the ionic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

4-(Chlorodifluoromethoxy)aniline: A Comprehensive Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth analysis of 4-(chlorodifluoromethoxy)aniline (CAS No. 39065-95-7), a critical fluorinated intermediate in modern medicinal chemistry and drug development. The unique electronic properties imparted by the chlorodifluoromethoxy group make this aniline derivative a valuable building block for synthesizing complex molecular architectures with enhanced metabolic stability and target affinity. This document details the compound's core physical and chemical properties, provides a validated multi-step synthesis protocol with mechanistic insights, explores its significant application in the synthesis of targeted therapeutics, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Core Compound Properties

This compound is a halogenated aromatic amine that typically appears as a liquid.[1] Its distinct structure, featuring a chlorodifluoromethoxy substituent on an aniline moiety, grants it unique chemical reactivity and solubility in various organic solvents.[2] This substitution is pivotal for its application in the synthesis of advanced pharmaceuticals and agrochemicals.[2]

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF₂NO | |

| Molecular Weight | 193.58 g/mol | [1] |

| CAS Number | 39065-95-7 | |

| Appearance | Pale-yellow to yellow-brown liquid | [3] |

| Boiling Point | 231.9 °C at 760 mmHg | [1] |

| Density | 1.402 g/cm³ | [4] |

| Flash Point | 94 °C | [1] |

| Storage Temperature | 2-8°C, protect from light | [1][5] |

Spectroscopic Data

Definitive structural confirmation is crucial for synthesis and quality control. The following data provides key identifiers for this compound.

-

¹H NMR (300MHz, CDCl₃): A Chinese patent reports the following characteristic shifts: δ 6.995-7.016 (d, 2H) and 6.603-6.624 (d, 2H), corresponding to the aromatic protons, and δ 3.683 (s, 2H) for the amine (-NH₂) protons.[6] The two distinct doublets for the aromatic protons are indicative of the para-substitution pattern on the benzene ring.

-

Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak (m/z) at 193.[5] Other significant fragment peaks are observed at m/z 108 and 92, which can be attributed to fragmentation of the parent molecule.[5]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and scalable route, detailed in patent literature, begins with trichloromethoxybenzene and proceeds through fluorination, nitration, and a final reduction.[6]

Diagram of the Synthetic Pathway

Caption: Multi-step synthesis of this compound.

Step 1: Selective Fluorination of Trichloromethoxybenzene

This initial step is a critical transformation to introduce the fluorine atoms. The causality behind this choice is the controlled, selective replacement of chlorine atoms with fluorine using hydrogen fluoride, a common fluorinating agent.

-

Reactants: Trichloromethoxybenzene, Hydrogen Fluoride (HF).

-

Catalyst: A perfluoroalkyl sulfonyl fluoride catalyst is employed for its high selectivity and efficiency at low concentrations.[6]

-

Procedure: Trichloromethoxybenzene is treated with hydrogen fluoride in the presence of the catalyst. The reaction selectively replaces two chlorine atoms with fluorine to yield chlorodifluoromethoxybenzene.[6]

Step 2: Nitration of Chlorodifluoromethoxybenzene

The subsequent step introduces a nitro group at the para position of the benzene ring, which is a precursor to the final amine group. The directing effect of the chlorodifluoromethoxy group favors substitution at the ortho and para positions, with the para product being the major isomer due to steric hindrance.

-

Reactants: Chlorodifluoromethoxybenzene, concentrated nitric acid (98%), concentrated sulfuric acid (98%).[6]

-

Methodology:

-

In a suitable reactor, charge 98% sulfuric acid.

-

Add chlorodifluoromethoxybenzene while maintaining the temperature. The mass ratio of the benzene derivative to sulfuric acid should be between 1:2 and 1:3.[6]

-

Prepare a nitrating mixture of 98% nitric acid and 98% sulfuric acid (ratio of 1:3 to 1:4 by mass).[6]

-

Slowly add the nitrating mixture to the reactor, maintaining the temperature between -10 °C and 30 °C. The molar ratio of chlorodifluoromethoxybenzene to nitric acid should be between 1:1.00 and 1:2.00.[6]

-

After the addition is complete, allow the reaction to proceed for approximately 2 hours, monitoring for the consumption of the starting material.[6]

-

Upon completion, the reaction mixture is worked up through washing and neutralization to isolate the 4-(chlorodifluoromethoxy)nitrobenzene intermediate.[6]

-

Step 3: Reduction of 4-(Chlorodifluoromethoxy)nitrobenzene

The final step is the reduction of the nitro group to the desired aniline. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner reaction profile compared to stoichiometric metal reductions.[7][8]

-

Reactants: 4-(Chlorodifluoromethoxy)nitrobenzene, Hydrogen (H₂).

-

Catalyst: Raney Nickel is a highly effective catalyst for this transformation.[6]

-

Solvent: Ethyl acetate.

-

Methodology:

-

Charge an autoclave with 167g of 4-(chlorodifluoromethoxy)nitrobenzene, 200g of ethyl acetate, and 15g of Raney Nickel.

-

Purge the system with nitrogen, then introduce hydrogen gas.

-

Maintain the hydrogen pressure in the autoclave at 2-3 MPa and control the reaction temperature between 30-40 °C.

-

Continue the reaction until hydrogen uptake ceases (approximately 1 hour after pressure stabilization).

-

Monitor the reaction to ensure the concentration of the starting nitro compound is less than 0.5%.

-

After completion, filter the reaction mixture to remove the catalyst.

-

The solvent is recovered by distillation, and the final product, this compound, is purified by vacuum distillation, yielding approximately 92.6g (64.2% yield).

-

Application in Drug Development: A Key Building Block for Kinase Inhibitors

The unique electronic properties of the chlorodifluoromethoxy group make this compound a highly sought-after building block in drug discovery. The presence of fluorine can enhance binding affinity, improve metabolic stability, and modulate the pKa of the aniline nitrogen, all of which are critical parameters in drug design.

A prime example of its application is in the synthesis of Asciminib , an FDA-approved kinase inhibitor. Asciminib is a therapeutic agent that targets the BCR-ABL1 tyrosine kinase, and this compound is a key starting material in its synthesis. Specifically, it is used in a condensation reaction with a carboxylic acid chloride derivative to form a critical amide bond within the Asciminib scaffold. This aniline derivative has also been utilized as a reactant in the preparation of arylphthalazines, which act as potent and orally bioavailable inhibitors of VEGFR-2, a key target in anti-angiogenesis cancer therapy.

Logical Flow of Asciminib Synthesis Initiation

Caption: Role of the title compound in Asciminib synthesis.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the proper handling and safety protocols for this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light.[1][5] Recommended storage is at 2-8°C.[5]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

-

Conclusion

This compound is a specialized chemical intermediate with significant value in the pharmaceutical industry. Its synthesis, while requiring careful execution of multiple steps, provides access to a versatile building block. The incorporation of the chlorodifluoromethoxy moiety has proven to be a successful strategy in the development of targeted therapies like Asciminib. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

This compound . Chemsrc. [Link]

-

Safety Data Sheet - this compound . Angene Chemical. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]

-

This compound . PubChem. [Link]

- Preparation method for this compound.

-

Reduction of nitro compounds . Wikipedia. [Link]

-

Reduction of nitro groups to anilines . YouTube. [Link]

-

This compound hydrochloride . PubChem. [Link]

- A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

-

MSDS of this compound . Capot Chemical. [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism . ACS Publications. [Link]

-

Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline . Mettler Toledo. [Link]

Sources

- 1. guiding-bio.com [guiding-bio.com]

- 2. 39065-95-7|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloroaniline(106-47-8) 13C NMR [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

A Guide to the Spectroscopic Characterization of 4-(Chlorodifluoromethoxy)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed interpretation of the spectral data for the compound 4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7).[1][2][3] This molecule, with the chemical formula C₇H₆ClF₂NO, presents an interesting case for spectroscopic analysis due to the combined influence of an electron-donating amino group and an electron-withdrawing chlorodifluoromethoxy group on an aromatic system.[2][4] Understanding its spectral signature is crucial for its identification, purity assessment, and quality control in synthetic chemistry and drug development.

This document will delve into the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) of this compound. The interpretation is built upon foundational spectroscopic principles and data from analogous structures, providing a robust framework for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[4] For this compound, Electron Ionization (EI) is a common method used for analysis.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• corresponding to its molecular weight of approximately 193.58 g/mol .[1][4] A key feature to look for is the isotopic pattern of the molecular ion, which will be influenced by the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). This results in an [M+2]⁺• peak with about one-third the intensity of the [M]⁺• peak.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The primary fragmentation pathways for this compound are predicted to involve the cleavage of the chlorodifluoromethoxy group and fragmentation of the aniline moiety.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 193/195 | [C₇H₆ClF₂NO]⁺• | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |

| 108 | [C₆H₆NO]⁺ | Loss of the •CF₂Cl radical. This is a likely and significant fragmentation pathway. |

| 92 | [C₆H₆N]⁺ | Subsequent loss of CO from the [C₆H₆NO]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Loss of HCN from the aniline-derived fragments. |

| 85/87 | [CF₂Cl]⁺ | The chlorodifluoromethyl cation, showing the chlorine isotopic pattern. |

Visualization of Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m HP-5MS column). The column oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV) to generate ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated for each eluting component.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. For this compound, which is a liquid at room temperature, the spectrum can be obtained as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Spectrum and Key Absorptions

The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, the C-N bond, the C-O bond of the ether linkage, and the C-F and C-Cl bonds.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary Aromatic Amine | Medium |

| 3100-3000 | C-H stretch | Aromatic | Medium to Weak |

| 1650-1580 | N-H bend (scissoring) | Primary Amine | Medium |

| 1600-1450 | C=C stretch (in-ring) | Aromatic | Medium to Strong |

| 1335-1250 | C-N stretch | Aromatic Amine | Strong |

| 1275-1200 | C-O stretch (aryl ether) | Aryl Ether | Strong |

| 1100-1000 | C-F stretch | Fluorinated Compound | Strong |

| 850-550 | C-Cl stretch | Chloroalkane | Medium to Strong |

| 900-675 | C-H out-of-plane bend | 1,4-disubstituted Aromatic | Strong |

The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂). The strong absorptions in the fingerprint region (below 1500 cm⁻¹) due to C-O, C-F, and C-Cl stretching are also key diagnostic features for this molecule.

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the following FT-IR methods are suitable:

-

Neat Liquid (Salt Plates):

-

Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

For both methods, a background spectrum of the empty sample holder (or with the clean ATR crystal) should be collected first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show signals for the aromatic protons and the amine protons.

-

Aromatic Protons: The para-substitution pattern will result in an AA'BB' splitting pattern, which often appears as two doublets. The protons ortho to the electron-donating -NH₂ group (Hₐ) will be shielded and appear upfield, while the protons ortho to the electron-withdrawing -OCF₂Cl group (Hₑ) will be deshielded and appear downfield.

-

Amine Protons: The two protons of the -NH₂ group will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hₐ (ortho to -NH₂) | 6.6 - 6.8 | Doublet | 2H |

| Hₑ (ortho to -OCF₂Cl) | 6.9 - 7.1 | Doublet | 2H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals for the seven carbon atoms (due to symmetry, the ortho and meta carbons are equivalent in pairs).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the -NH₂ group (ipso-carbon, C₁) will be shielded, while the carbon attached to the -OCF₂Cl group (ipso-carbon, C₄) will be deshielded. The other aromatic carbons will also show predictable shifts based on their position relative to the two functional groups.

-

-OCF₂Cl Carbon: The carbon of the chlorodifluoromethoxy group will appear at a significantly downfield chemical shift due to the strong deshielding effect of the attached oxygen, two fluorine atoms, and one chlorine atom. This signal will also likely exhibit coupling to the fluorine atoms, appearing as a triplet in a proton-decoupled spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C₁ (C-NH₂) | 140 - 145 | Shielded by the -NH₂ group. |

| C₂/C₆ (ortho to -NH₂) | 115 - 120 | Shielded by the -NH₂ group. |

| C₃/C₅ (meta to -NH₂) | 120 - 125 | Less affected by the -NH₂ group. |

| C₄ (C-OCF₂Cl) | 145 - 150 | Deshielded by the -OCF₂Cl group. |

| -OCF₂Cl | 120 - 130 | Highly deshielded and likely a triplet due to C-F coupling. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. Since this compound contains two chemically equivalent fluorine atoms, its ¹⁹F NMR spectrum is expected to be simple.

-

-OCF₂Cl Fluorines: The two fluorine atoms are equivalent and will give rise to a single signal. This signal will be a singlet in a proton-decoupled spectrum. The chemical shift will be in the region characteristic for difluoromethyl ether groups.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₂Cl | -50 to -80 | Singlet |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C and ¹⁹F NMR, proton decoupling is typically applied.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal for ¹H and ¹³C spectra, and an appropriate reference for ¹⁹F spectra (e.g., CFCl₃).

-

Integrate the signals in the ¹H NMR spectrum.

-

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the synergistic interpretation of all spectral data.

Caption: Workflow for the integrated spectroscopic identification of the target molecule.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. Mass spectrometry confirms its molecular weight and the presence of chlorine. Infrared spectroscopy identifies the key functional groups: a primary aromatic amine, an aryl ether, and carbon-halogen bonds. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the detailed connectivity of the atoms, confirming the 1,4-disubstituted aromatic ring and the nature of the substituents. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of this compound in research and industrial applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chlorodifluoromethoxyaniline. Retrieved from [Link]

-

NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 4-Chloroaniline. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to the Synthesis and Applications of 4-(Chlorodifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Building Block

In the landscape of modern chemical synthesis, fluorinated compounds have emerged as indispensable tools for fine-tuning the properties of functional molecules. The strategic introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of contemporary drug discovery and agrochemical development. Within this context, 4-(Chlorodifluoromethoxy)aniline stands out as a pivotal intermediate, offering a unique combination of a reactive aniline moiety and a specialized fluorinated substituent. This guide provides an in-depth exploration of the synthesis and diverse applications of this versatile building block, offering field-proven insights for researchers and developers.

The molecular structure of this compound, with its chlorodifluoromethoxy group, imparts distinct electronic and steric properties that are leveraged in the design of advanced materials and bioactive agents.[1] This guide will delve into the prevalent synthetic pathways to this compound, analyze the rationale behind experimental choices, and showcase its utility in the creation of high-value molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 39065-95-7 | [1] |

| Molecular Formula | C₇H₆ClF₂NO | [1] |

| Molecular Weight | 193.58 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown liquid | |

| Boiling Point | 231.9 °C at 760 mmHg | |

| Flash Point | 94 °C | |

| Storage | 2-8°C, protect from light | [2] |

Spectroscopic data provides the structural fingerprint of the molecule, essential for reaction monitoring and quality control.

| Spectroscopy | Key Data | Reference |

| ¹H NMR (300MHz, CDCl₃) | δ: 3.683 (s, 2H, NH₂), 6.603-6.624 (d, 2H), 6.995-7.016 (d, 2H) | [3] |

| ¹³C NMR | Data available from various sources, typical aromatic and C-O signals expected. | [1] |

| Mass Spectrometry (GC-MS) | m/z top peak: 108, 2nd highest: 193 | [1] |

| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic), C-O, and C-F bonds are expected. | [1] |

Synthesis of this compound: A Multi-Step Approach

The most common industrial synthesis of this compound is a three-step process commencing from trichloromethoxybenzene. This pathway is outlined in detail in the patent literature and is favored for its scalability and use of readily available starting materials.[3]

Caption: Industrial synthesis route to this compound.

Step-by-Step Experimental Protocol (Based on Patent Literature)

Step 1: Selective Fluorination of Trichloromethoxybenzene

-

Objective: To replace two chlorine atoms of the trichloromethoxy group with fluorine. This is a critical step that introduces the desired difluoro moiety.

-

Reagents: Trichloromethoxybenzene, anhydrous hydrogen fluoride (HF), and a suitable catalyst.

-

Procedure: Trichloromethoxybenzene is reacted with hydrogen fluoride in the presence of a catalyst to yield chlorodifluoromethoxybenzene.[3] The choice of catalyst is crucial for achieving selective fluorination without promoting unwanted side reactions.

-

Rationale: The high reactivity of HF necessitates careful control of reaction conditions to prevent over-fluorination or degradation of the starting material. The catalyst helps to moderate the reactivity and improve the selectivity of the reaction.

Step 2: Nitration of Chlorodifluoromethoxybenzene

-

Objective: Introduction of a nitro group at the para position of the benzene ring. This group will be subsequently reduced to the aniline.

-

Reagents: Chlorodifluoromethoxybenzene, mixed acid (a mixture of concentrated nitric acid and sulfuric acid).

-

Procedure: Chlorodifluoromethoxybenzene is treated with a mixed acid solution at a controlled temperature to afford 4-(chlorodifluoromethoxy)nitrobenzene.[3]

-

Rationale: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution with the chlorodifluoromethoxybenzene. The para-directing effect of the ether group favors the formation of the desired isomer.

Step 3: Hydrogenation of 4-(Chlorodifluoromethoxy)nitrobenzene

-

Objective: Reduction of the nitro group to an amino group to yield the final product.

-

Reagents: 4-(Chlorodifluoromethoxy)nitrobenzene, a reducing agent (e.g., hydrogen gas with a catalyst like Raney nickel or palladium on carbon), and a suitable solvent (e.g., ethyl acetate).

-

Procedure: The nitro compound is subjected to catalytic hydrogenation. For instance, 167g of 1-(chlorodifluoromethoxy)-4-nitrobenzene is reacted with hydrogen gas at 2-3 MPa in the presence of 15g of Raney nickel in 200g of ethyl acetate at 30-40°C.[3] After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.

Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology. The chlorodifluoromethoxy group can enhance the metabolic stability and cell permeability of drug candidates.

Case Study: Synthesis of Asciminib (Scemblix®)

A prominent example of the use of this compound is in the synthesis of Asciminib, a BCR-ABL1 tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia.[4][5]

Caption: Key steps in the synthesis of Asciminib utilizing this compound.

The synthesis involves the amidation of 5-bromo-6-chloronicotinic acid with this compound to form a key amide intermediate.[4] This is followed by a series of reactions including N-alkylation and a Suzuki coupling to construct the final complex structure of Asciminib.[4][5] This example underscores the importance of this compound in providing a crucial structural motif for a targeted cancer therapy.

Applications in Agrochemicals

This compound also serves as a valuable intermediate in the agrochemical industry for the synthesis of modern pesticides and herbicides. The presence of the chlorodifluoromethoxy group can enhance the biological activity and stability of the final products.[1]

While specific, publicly available examples of commercial agrochemicals derived directly from this compound are less common in peer-reviewed literature compared to its pharmaceutical applications, its structural features are highly desirable for creating novel crop protection agents. The aniline moiety provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of potential active ingredients.

Future Perspectives

The demand for complex, highly functionalized molecules in drug discovery and agrochemical research continues to grow. As a versatile and strategically important building block, this compound is well-positioned to play a continuing role in the development of next-generation pharmaceuticals and crop protection agents. Further research into more sustainable and efficient synthetic routes to this intermediate will be crucial for its wider application. The exploration of its utility in materials science also presents an exciting avenue for future investigation.

References

-

Reddy, B. V. S., et al. (2023). Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization. Organic Process Research & Development. [Link]

-